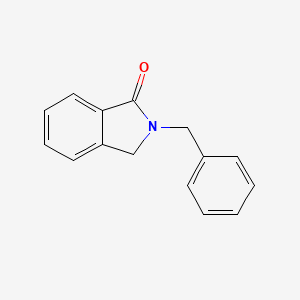![molecular formula C19H32Cl2N2O4 B2481435 1-(4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)-3-ブトキシプロパン-2-オール二塩酸塩 CAS No. 1216931-39-3](/img/structure/B2481435.png)
1-(4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)-3-ブトキシプロパン-2-オール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H32Cl2N2O4 and its molecular weight is 423.38. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗痙攣薬
この化合物は強力な抗痙攣薬として同定されています . マウスとラットにおいて、最大電気ショック試験(MES)および皮下ペンチレンテトラゾール(scPTZ)によって誘発された発作に対して優れた保護効果を示しました . また、マウスにおいて3-メルカプトプロピオン酸(3-MPA)およびチオセミカルバジド(TSC)によって誘発された発作を効果的に抑制しました .
抗うつ薬
この化合物は、抗うつ作用を示すことも発見されています . マウスの強制水泳試験(FST)および尾懸垂試験(TST)で良好な結果を示しました .
てんかん重積状態の治療
ピロカルピン誘発性てんかん重積状態(SE)モデルにおいて、この化合物はラットにおいて100mg/kgの用量で50%の保護効果を示しました .
ドーパミン作動薬
この化合物はドーパミン作動薬として作用します . 脳の黒質線条体シナプスにおけるD2受容体、および中脳の皮質および辺縁系の経路におけるD2およびD3受容体を刺激します .
α2アドレナリン作動薬拮抗薬
パーキンソン病の治療
抗パーキンソン剤として、この化合物はパーキンソン病の治療に使用されてきました .
末梢血行の改善
この化合物は末梢血行を改善することができ、閉塞性または血栓性網膜疾患に対して一定の治療効果があります .
抗がん剤
この化合物は、抗がん作用について評価されています . 得られたデータは、がん細胞と正常細胞の間で良好な選択性を示すことを明らかにしました .
作用機序
Target of Action
The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
This compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors, mimicking the action of dopamine . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .
Biochemical Pathways
Upon activation of the dopamine receptors, this compound influences the GABA-ergic neurotransmission in the brain . This results in the modulation of various downstream effects, including the regulation of motor control, reward, and cognitive functions.
Pharmacokinetics
The compound exhibits high GI absorption and is a substrate for P-gp . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% excreted within 24 hours and nearly all cleared within 48 hours . Approximately 25% is excreted through the bile .
Result of Action
The activation of dopamine receptors by this compound can lead to a variety of effects, including improved memory and attention, increased velocity of psychomotor reactions, and lability of nervous processes . It has also been shown to exhibit anticonvulsant and antidepressant activity .
特性
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-butoxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4.2ClH/c1-2-3-10-23-14-17(22)13-21-8-6-20(7-9-21)12-16-4-5-18-19(11-16)25-15-24-18;;/h4-5,11,17,22H,2-3,6-10,12-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQOEPDBKTFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
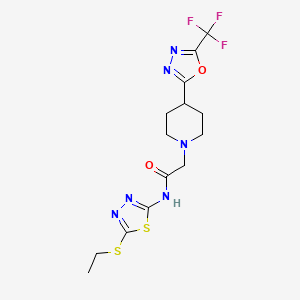
![N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)
![[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine](/img/structure/B2481355.png)
![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)
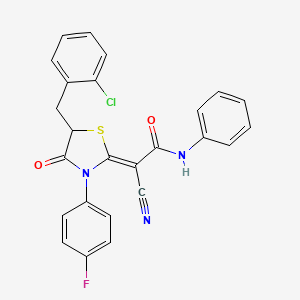
![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
![1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2481365.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)
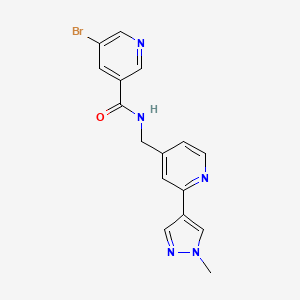
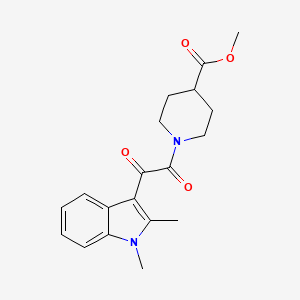
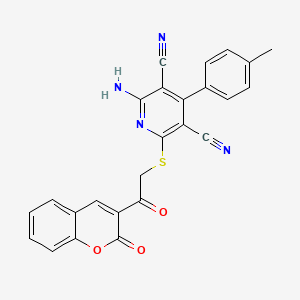
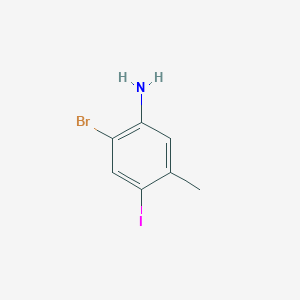
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2481373.png)
